7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexylpiperazine moiety, a fluorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.
Attachment of the cyclohexylpiperazine moiety: This can be done through nucleophilic substitution reactions.
Incorporation of the fluorophenyl group: This step may involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Material Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound shares the pyrazolo[1,5-a]pyrimidine core but differs in its substituents.
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in their nitrogen positioning and substituents.
Uniqueness
The uniqueness of 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its combination of a cyclohexylpiperazine moiety, a fluorophenyl group, and a trifluoromethyl group
Properties
Molecular Formula |
C24H27F4N5 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H27F4N5/c1-16-15-20(32-13-11-31(12-14-32)19-5-3-2-4-6-19)33-23(29-16)21(22(30-33)24(26,27)28)17-7-9-18(25)10-8-17/h7-10,15,19H,2-6,11-14H2,1H3 |
InChI Key |
FKXGTDNWFHTWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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